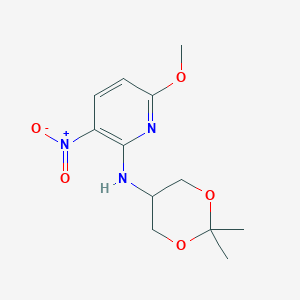

N-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxy-3-nitropyridin-2-amine

Übersicht

Beschreibung

N-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxy-3-nitropyridin-2-amine is a complex organic compound that features a unique combination of a dioxane ring and a nitropyridine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxy-3-nitropyridin-2-amine typically involves multiple steps. One common route starts with the preparation of the dioxane ring, which can be synthesized from 2,2-dimethyl-1,3-dioxan-5-yl)methanol . This intermediate is then reacted with appropriate reagents to introduce the methoxy and nitro groups on the pyridine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxy-3-nitropyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Common nucleophiles for substitution reactions include alkoxides and amines.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy group could yield a variety of substituted pyridines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: This compound could be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific electronic or optical properties.

Biological Studies: This compound could be used as a probe to study biological processes involving nitro and methoxy groups.

Wirkmechanismus

The mechanism of action of N-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxy-3-nitropyridin-2-amine would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyridine-2,3-diamine

- 2,2-Dimethyl-1,3-dioxan-5-yl)methanol

Uniqueness

N-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxy-3-nitropyridin-2-amine is unique due to the presence of both a dioxane ring and a nitropyridine moiety. This combination of functional groups provides a unique set of chemical properties and reactivity, making it a valuable compound for various applications.

Biologische Aktivität

N-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxy-3-nitropyridin-2-amine is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a pyridine ring substituted with a nitro group and an amine, along with a dioxane moiety. The presence of these functional groups is significant for its biological interactions.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. It has been tested against various cancer cell lines with promising results:

- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer).

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(2,2-Dimethyl-1,3-dioxan...) | MCF-7 | 11.67 ± 0.52 | Induces apoptosis via Bax and caspase activation |

| N-(2,2-Dimethyl-1,3-dioxan...) | MDA-MB-231 | 27.6 | Cell cycle arrest at G2/M phase |

The compound was observed to increase pro-apoptotic proteins such as Bax and caspases while decreasing the anti-apoptotic protein Bcl-2 in MCF-7 cells. Specifically, Bax levels increased by 4.337-fold, caspase 8 by 2.727-fold, and caspase 9 by 4.947-fold compared to untreated controls .

The mechanism through which this compound exerts its effects involves:

- Induction of Apoptosis : The compound triggers apoptotic pathways leading to cell death in cancer cells.

- Cell Cycle Arrest : It was noted that the compound caused a significant arrest in the G2/M phase of the cell cycle by 27.07% compared to the control .

- Molecular Docking Studies : Binding affinity studies indicated that the compound interacts effectively with VEGFR-2, a target implicated in tumor angiogenesis .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound's biological activities:

-

Synthesis and Evaluation : A systematic approach was employed to synthesize derivatives of this compound and evaluate their biological activities against various cancer cell lines.

- Synthesis involved standard organic reactions including nitration and amination processes.

- Biological assays revealed that modifications to the nitro group significantly influenced anticancer potency.

- In Vivo Studies : Preliminary in vivo studies are underway to assess the therapeutic efficacy and safety profile of this compound in animal models.

Eigenschaften

IUPAC Name |

N-(2,2-dimethyl-1,3-dioxan-5-yl)-6-methoxy-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O5/c1-12(2)19-6-8(7-20-12)13-11-9(15(16)17)4-5-10(14-11)18-3/h4-5,8H,6-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHWUBWBXFMGEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)NC2=C(C=CC(=N2)OC)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.